molecular formula C18H25Cl2N3O2 B031270 Bendamustine Ethyl Ester CAS No. 87475-54-5

Bendamustine Ethyl Ester

Katalognummer: B031270
CAS-Nummer: 87475-54-5
Molekulargewicht: 386.3 g/mol
InChI-Schlüssel: GVLZDNWNOBSNEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Ethyl Ester involves the esterification of bendamustine. One common method includes reacting bendamustine with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification and crystallization, to achieve high purity . The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Bendamustine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Enhanced Cytotoxicity

Research indicates that bendamustine ethyl ester exhibits significantly greater cytotoxicity against a range of cancer cell lines compared to bendamustine itself. In studies, certain derivatives, including basic esters, demonstrated up to 100 times more effectiveness in inducing apoptosis in cancer cells. This heightened potency is attributed to increased cellular accumulation and the ability to inhibit specific transport processes within tumor cells .

Clinical Applications

This compound is being explored for its potential use in treating various cancers beyond those currently addressed by bendamustine. It has shown efficacy against:

  • Hematologic Malignancies : Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
  • Solid Tumors : Including malignant melanoma, colorectal carcinoma, and lung cancer, particularly in cases resistant to standard treatments .

Formulation and Administration

Current formulations of bendamustine are primarily intravenous; however, research into oral formulations is ongoing. The development of oral bendamustine formulations aims to improve bioavailability and patient compliance. Studies have indicated that combining bendamustine with modified cyclodextrins can enhance its oral bioavailability significantly .

Case Study: Efficacy in Resistant Cancers

A study demonstrated that this compound was effective against tumor cell lines resistant to traditional therapies. In vitro assays showed that this compound could induce apoptosis at concentrations lower than those required for bendamustine, suggesting its potential as a second-line treatment option for refractory cases .

Research Findings Summary

  • This compound has been shown to be effective against both hematologic malignancies and solid tumors.
  • The compound's mechanism involves potent DNA alkylation leading to significant cytotoxic effects.
  • Preliminary clinical data suggest improved outcomes when used in combination with other therapeutic agents like rituximab .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bendamustine Ethyl Ester stands out due to its significantly higher cytotoxicity compared to bendamustine. This makes it a promising candidate for treating cancers that are resistant to conventional therapies .

Biologische Aktivität

Bendamustine ethyl ester (BM1EE) is a derivative of bendamustine, an alkylating agent widely used in the treatment of various hematological malignancies. The biological activity of BM1EE has garnered attention due to its potential therapeutic applications and unique mechanisms of action. This article explores the biological activity of BM1EE, including its pharmacodynamics, immunomodulatory effects, and clinical implications, supported by relevant case studies and research findings.

Bendamustine operates primarily as an alkylating agent, creating cross-links in DNA that inhibit replication and transcription. BM1EE, as a metabolite of bendamustine, retains similar properties but exhibits distinct pharmacokinetic characteristics.

  • DNA Cross-linking : BM1EE interacts with DNA by forming covalent bonds, leading to both repairable and non-repairable lesions. This results in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The cytotoxicity of BM1EE is partly mediated through the generation of ROS, which triggers intrinsic apoptotic pathways involving proteins such as PUMA and NOXA .
  • Inhibition of STAT3 : Recent studies have shown that BM1EE inhibits the STAT3 signaling pathway, which is often dysregulated in cancers. This inhibition contributes to its antitumor effects by preventing cancer cell proliferation and survival .

Immunomodulatory Effects

Bendamustine has been noted for its immunomodulatory properties, particularly in the context of hematopoietic cell transplantation (HCT). Studies indicate that BM1EE can modify immune responses:

  • Reduction of Graft-versus-Host Disease (GvHD) : In murine models, BM1EE administration pre- and post-transplant significantly reduced GvHD while enhancing graft-versus-leukemia (GvL) responses. This was associated with alterations in T-cell populations and increased myeloid-derived suppressor cells (MDSCs) .
  • Enhanced Dendritic Cell Function : BM1EE promotes the differentiation of dendritic cells towards a more immunogenic phenotype, enhancing their ability to activate T-cells .

Clinical Applications

The clinical efficacy of bendamustine, including its ester form, has been documented in various studies:

Case Studies

  • Hematological Malignancies : A study demonstrated that patients with chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) treated with bendamustine exhibited significant tumor reduction and improved survival rates, particularly in cases with p53 mutations resistant to other therapies .
  • Transplant Conditioning Regimens : In a clinical trial involving autologous stem cell transplantation (ASCT), patients receiving a conditioning regimen incorporating bendamustine showed a 90% overall survival rate at two years with minimal transplant-related mortality .

Research Findings

A summary of key research findings related to the biological activity of BM1EE is presented in the table below:

StudyFindings
Bendamustine reduces GvHD while enhancing GvL responsesSupports use in HCT settings
Cytotoxic activity against CLL/MCL regardless of p53 statusEffective for resistant cases
Inhibition of STAT3 signaling pathwayContributes to antitumor effects
Improved engraftment and lower TRM rates in transplant patientsSafe for pre-transplant conditioning

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Bendamustine Ethyl Ester?

this compound synthesis typically involves esterification of bendamustine with ethanol or other alcohols under controlled conditions. Key steps include monitoring reaction kinetics (e.g., via HPLC or GC-MS) to optimize yield and purity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity ≥95% . For reproducibility, detailed synthetic procedures (e.g., solvent ratios, temperature, catalyst use) must be documented in supplementary materials, referencing established methodologies for nitrogen mustard derivatives .

Q. How can researchers validate the cytotoxic potency of this compound compared to the parent compound?

Cytotoxicity assays such as the MTT or crystal violet assay are standard. Experimental design should include dose-response curves (e.g., 0.1–100 µM) across multiple cancer cell lines (e.g., hematologic malignancies, colorectal carcinoma) . Normalize results to bendamustine controls and include apoptosis markers (e.g., Annexin V/PI staining) to distinguish early vs. late apoptotic effects. Replicate experiments ≥3 times with statistical analysis (e.g., ANOVA) to confirm significance (p < 0.05) .

Q. What analytical methods are critical for assessing this compound stability in biological matrices?

Stability studies require liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor hydrolysis of the ester moiety in plasma or buffer systems (pH 7.4, 37°C). Include degradation kinetics (e.g., half-life calculations) and compare enzymatic vs. non-enzymatic pathways using esterase inhibitors (e.g., EDTA) . Purity thresholds (e.g., ≤0.1% impurities) should align with pharmacopeial standards, referencing USP-NF monographs for related alkylating agents .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in cytotoxicity data between this compound and its analogs?

Contradictions often arise from variability in cellular uptake mechanisms (e.g., organic cation transporter [OCT] expression). Design comparative studies using OCT1/OCT3 knockout cell models and measure intracellular drug accumulation via LC-MS . Pair with transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., p53 mutations) and validate via CRISPR-Cas9 knockout . Statistical models (e.g., multivariate regression) should account for confounding variables like cell cycle synchronization .

Q. What methodologies address the pharmacokinetic challenges of this compound in vivo?

Use radiolabeled (e.g., ¹⁴C) this compound in murine models to track biodistribution and metabolite formation. Combine with microdialysis for real-time plasma and tumor interstitial fluid sampling. Pharmacokinetic parameters (AUC, Cmax, t₁/₂) should be modeled using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) . Include toxicity endpoints (e.g., liver enzyme assays) to assess safety margins .

Q. How can researchers optimize experimental design to study this compound’s mechanism of action in solid tumors?

Employ 3D tumor spheroid models or patient-derived xenografts (PDXs) to mimic tumor microenvironments. Use RNA interference (siRNA) libraries to screen for genes modulating drug response (e.g., DNA repair pathways). Validate findings via Western blot (e.g., γ-H2AX for DNA damage) and correlate with clinical data from refractory cancer cohorts .

Q. What strategies are recommended for resolving discrepancies in this compound’s apoptotic vs. necrotic effects?

Multiparametric flow cytometry (e.g., caspase-3/7 activation, mitochondrial membrane potential) can differentiate apoptosis from necrosis. Combine with live-cell imaging (e.g., IncuCyte) to track real-time cell death kinetics. Confocal microscopy using fluorescent probes (e.g., JC-1 for mitochondrial integrity) enhances spatial resolution . Replicate experiments across multiple cell lines to control for genetic heterogeneity .

Q. Methodological Considerations

  • Data Reprodubility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition in public repositories (e.g., Zenodo) and detailed supplementary protocols .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and include justification for sample sizes in ethics applications .
  • Statistical Rigor : Use power analysis (e.g., G*Power) to determine minimum n-values and apply corrections for multiple comparisons (e.g., Bonferroni) .

Eigenschaften

IUPAC Name

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZDNWNOBSNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87475-54-5
Record name 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendamustine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bendamustine Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Bendamustine Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Bendamustine Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Bendamustine Ethyl Ester
Reactant of Route 6
Bendamustine Ethyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.